Potassium 3-cyano-3-phenylacrylate
Description
Potassium 3-cyano-3-phenylacrylate is a specific salt of a cyanoacrylate derivative. Its chemical structure and properties are a subject of interest in specialized chemical research.
| Property | Value |
| CAS Number | 149373-58-0 chemcd.comchemical-suppliers.euchemcd.com |
| Molecular Formula | C₁₀H₆KNO₂ cymitquimica.comchemicalbook.com |
| Molecular Weight | 211.2584 g/mol cymitquimica.com |
| Synonyms | potassium (Z)-3-cyano-3-phenylacrylate, potassium (2Z)-3-cyano-3-phenylprop-2-enoate cymitquimica.com |
| InChI Key | UUOQTPLISFNVBQ-MLBSPLJJSA-M cymitquimica.com |
This data is intended for laboratory research purposes only. cymitquimica.com
Properties
Molecular Formula |
C10H6KNO2 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
potassium;(Z)-3-cyano-3-phenylprop-2-enoate |
InChI |
InChI=1S/C10H7NO2.K/c11-7-9(6-10(12)13)8-4-2-1-3-5-8;/h1-6H,(H,12,13);/q;+1/p-1/b9-6+; |
InChI Key |
UUOQTPLISFNVBQ-MLBSPLJJSA-M |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C(=O)[O-])/C#N.[K+] |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)[O-])C#N.[K+] |
Origin of Product |
United States |
Synthetic Methodologies for Potassium 3 Cyano 3 Phenylacrylate and Its Precursors
Knoevenagel Condensation Approaches for Cyanoacrylates
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction where a water molecule is eliminated. wikipedia.org The reaction is typically catalyzed by a weak base. wikipedia.org For the synthesis of the 3-cyano-3-phenylacrylate scaffold, the reaction involves benzaldehyde (B42025) (the carbonyl compound) and an active methylene (B1212753) compound like cyanoacetic acid, ethyl cyanoacetate (B8463686), or malononitrile (B47326). wikipedia.orgresearchgate.net The resulting α,β-unsaturated product is a key intermediate in the synthesis of various fine chemicals and pharmaceuticals. niscpr.res.inrsc.org
Traditional Knoevenagel condensation protocols typically involve heating a mixture of the aldehyde and the active methylene compound in the presence of a basic catalyst. mdpi.com Solvents such as benzene, ethanol (B145695), or DMF are commonly used. mdpi.com For instance, the condensation of benzaldehyde with malonic acid (a related active methylene compound) can be carried out in refluxing pyridine (B92270) with a catalytic amount of piperidine (B6355638), a process known as the Doebner modification. wikipedia.orgyoutube.comorganic-chemistry.org Similarly, the reaction can be performed with cyanoacetic acid or its esters. The reaction between 4-hydroxybenzaldehyde (B117250) and ethyl acetoacetate (B1235776) has been achieved using piperidine in acetic acid. sci-hub.se These classical methods, while effective, often require long reaction times and sometimes involve hazardous solvents. researchgate.net
To enhance reaction rates and often improve yields, microwave irradiation has emerged as a powerful tool in organic synthesis, including the Knoevenagel condensation. oatext.comcem.com This technique can dramatically reduce reaction times from hours to mere minutes and frequently allows for the reaction to be conducted under solvent-free conditions, aligning with the principles of green chemistry. oatext.comresearchgate.netnih.gov
Several studies have demonstrated the efficacy of microwave assistance in synthesizing cyanoacrylate derivatives. For example, various aromatic aldehydes have been condensed with ethyl cyanoacetate or cyanoacetamide in the presence of a catalyst like ammonium (B1175870) acetate (B1210297) under microwave irradiation, with reactions completing in as little as 20 to 60 seconds in excellent yields. researchgate.netnih.gov Another sustainable approach describes the condensation of aldehydes with malononitrile and ethyl cyanoacetate using porous calcium hydroxyapatite (B223615) as a catalyst, activated by microwaves under solvent-free conditions, also yielding products quickly and efficiently. mdpi.comnih.gov
| Reactants | Catalyst | Conditions | Time | Yield | Reference |
| Aromatic Aldehydes, Ethyl Cyanoacetate | NH₄OAc | Microwave, Solvent-free | 20-60 sec | Excellent | researchgate.net |
| Aromatic Aldehydes, Cyanoacetamide | NH₄OAc | Microwave (160-320W), Solvent-free | 30-60 sec | 81-99% | oatext.com |
| Aldehydes, Ethyl Cyanoacetate/Malononitrile | Porous Hydroxyapatite | Microwave (1250W), Solvent-free | 2 min | High | mdpi.com |
This table summarizes various findings on microwave-assisted Knoevenagel condensations.
The choice of catalyst is crucial for the success of the Knoevenagel condensation, influencing reaction rate, yield, and selectivity. A range of catalysts, from simple amines to inorganic bases, has been employed.
Ammonium acetate (NH₄OAc) is a mild, inexpensive, and efficient catalyst frequently used for Knoevenagel condensations, particularly in solvent-free, microwave-assisted reactions. researchgate.netnih.gov It has been successfully used to catalyze the reaction between various aromatic aldehydes and active methylene compounds like cyanoacetamide and ethyl cyanoacetate. oatext.comnih.gov The use of ammonium acetate often provides high yields of the desired olefinic products in very short reaction times. researchgate.net
| Aldehyde | Active Methylene Compound | Catalyst System | Conditions | Yield | Reference |
| Benzaldehyde | Ethyl Cyanoacetate | NH₄OAc | Microwave (320W) | N/A | nih.gov |
| Aromatic Aldehydes | Cyanoacetamide | NH₄OAc | Microwave (160-320W) | 81-99% | oatext.com |
| Aldehydes/Ketones | Active Methylene Compounds | NH₄OAc / Basic Alumina | Microwave, Solvent-free | High | researchgate.net |
This table presents examples of Knoevenagel condensations catalyzed by ammonium acetate systems.
Piperidine is a classic and highly effective base catalyst for the Knoevenagel condensation. wikipedia.orgsci-hub.se It is often used in combination with acetic acid, which generates piperidinium (B107235) acetate in situ; this salt is considered an excellent catalyst for the condensation. sci-hub.sepsu.edu This catalytic system has been used for the reaction of aldehydes with malonic acid to produce (E)-alk-3-enoic acids in high yields and stereoselectivity. psu.edu The reaction of 2-(1-phenylvinyl)benzaldehyde with methyl malonate, when catalyzed by piperidine and acetic acid in benzene, yielded the corresponding benzylidene malonate, which could be further cyclized to an indene (B144670) derivative upon prolonged heating. nih.gov The mechanism when using an amine catalyst may involve the formation of a more electrophilic iminium ion intermediate, which is then attacked by the enolate of the active methylene compound. organic-chemistry.orgsci-hub.se
Commercially available lithium hydroxide (B78521) monohydrate (LiOH·H₂O) has been identified as a novel, simple, and highly efficient catalyst for the Knoevenagel condensation. researchgate.netresearchgate.netbibliotekanauki.pl It has been shown to effectively catalyze the reaction between various aromatic aldehydes and active methylene compounds such as malononitrile and ethyl cyanoacetate. researchgate.netbibliotekanauki.pl The reactions can proceed at room temperature or under solvent-free grinding conditions, often completing within minutes and affording excellent yields. researchgate.netresearchgate.net LiOH·H₂O is proposed to act as a "dual activation" catalyst, where the hydroxide anion generates the enolate from the active methylene compound, while the lithium cation coordinates to the carbonyl oxygen of the aldehyde, increasing its electrophilicity. researchgate.net
| Reactants | Catalyst | Conditions | Time | Yield | Reference |
| Aromatic Aldehydes, Malononitrile | LiOH·H₂O | Solvent-free, Grinding | 1-5 min | Excellent | researchgate.net |
| Aromatic Aldehydes, Ethyl Cyanoacetate | LiOH·H₂O | Room Temperature | Short | High | researchgate.net |
This table highlights the efficiency of LiOH·H₂O as a catalyst in Knoevenagel condensations.
Catalyst Systems in Knoevenagel Condensation
Functional Ionic Liquids as Catalysts and Reagents
Functional ionic liquids (FILs) have emerged as versatile catalysts and reaction media for the Knoevenagel condensation due to their tunable properties and potential for recyclability. tandfonline.comorganic-chemistry.org These ionic liquids can be designed with basic functionalities to act as catalysts, eliminating the need for an external catalyst.
A study demonstrated the use of a series of basic functionalized ionic liquids, prepared from 1,4-diazabicyclo[2.2.2]octane (DABCO) or hexamethylenetetramine (HMTA), as a solvent-catalyst system in the reaction of various aldehydes with ethyl cyanoacetate or malononitrile. tandfonline.comtandfonline.com The results indicated that a composite system of N-(3-aminopropyl)-1,4-diazabicyclo[2.2.2]octane bromide and water effectively promoted the reaction, with the alkalinity of the amine and hydrogen bonding playing crucial roles. tandfonline.comtandfonline.com This system provided excellent yields (79-99%) for aromatic aldehydes with both electron-donating and electron-withdrawing groups. tandfonline.com Notably, even sterically hindered polycyclic aromatic aldehydes achieved high yields of 86-95% after extended reaction times (15-25 hours). tandfonline.com Furthermore, the catalyst could be reused for up to six cycles without a significant loss in activity. tandfonline.comtandfonline.com
Another investigation into ionic liquids as solvents for the Knoevenagel condensation between 4-(dimethylamino)benzaldehyde (B131446) and ethyl cyanoacetate found that the hydrogen bond basicity (β) of the ionic liquid is the most influential solvent descriptor for determining the reaction rate. rsc.org Dicationic ionic liquids, such as 1,4-bis(3-methylimidazolium-1-yl)butane bis(dimethyl phosphate), have also been shown to be highly efficient solvents for this reaction, particularly with less reactive aldehydes. arkat-usa.org In some cases, task-specific basic ionic liquids like 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH) can act as both the catalyst and the reaction medium, allowing for the reaction to proceed at room temperature without the need for organic solvents. organic-chemistry.org
The use of an ionic liquid-supported proline catalyst has also been reported for the Knoevenagel condensation of aldehydes with malononitrile. nih.gov This method offers good yields and the catalyst can be recycled multiple times. nih.gov The structure of both the cation and the anion of the ionic liquid significantly impacts the reaction's efficiency. aston.ac.uk For instance, a substantial decrease in catalytic efficiency was observed when the C-2 hydrogen of the imidazolium (B1220033) ring was replaced with a methyl group. aston.ac.uk
| Catalyst System | Reactants | Yield (%) | Reaction Time | Reusability |
| N-(3-aminopropyl)-1,4-diazabicyclo[2.2.2]octane bromide/H₂O | Aromatic aldehydes, Ethyl cyanoacetate/Malononitrile | 79-99 | 15-25 h (for sterically hindered aldehydes) | 6 cycles |
| 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH) | Aliphatic/Aromatic aldehydes and ketones, Active methylenes | High | 10-30 min | 5 cycles |
| Ionic liquid-supported proline | Aldehydes, Malononitrile | Good | 24 h | 4 cycles |
| 1,4-bis(3-methylimidazolium-1-yl)butane bis(dimethyl phosphate) | 4-(dimethylamino)benzaldehyde, Ethyl cyanoacetate | 97 (conversion) | 60 min | Not specified |
Magnetic Nanoparticle Catalysis (e.g., nano-Fe₃O₄@EA)
Magnetic nanoparticles (MNPs) have gained significant attention as catalyst supports due to their high surface area and ease of separation from the reaction mixture using an external magnetic field. scielo.brbenthamdirect.combenthamdirect.com This simplifies the work-up process and allows for efficient catalyst recycling.
Amine-functionalized silica-coated Fe₃O₄ nanoparticles (SiO₂@MNP-A) have been successfully employed as a magnetically separable and highly active catalyst for the Knoevenagel condensation of aromatic aldehydes with various methylene compounds in water under ultrasonic irradiation. researchgate.net This method affords the corresponding products in good to excellent yields, and the catalyst can be reused for up to eight cycles without a noticeable loss of activity. researchgate.net
Another study reported the use of DABCO-functionalized magnetic nanoparticles as a basic catalyst for the Knoevenagel condensation between malononitrile and aldehydes, achieving excellent yields (84-99%) in short reaction times (5-60 minutes). scielo.br The catalyst was also effective for the condensation of isatins with 4-phenylthiosemicarbazide (B147422) and could be reused for six cycles without significant loss of yield. scielo.br
Furthermore, magnetic iron oxide nanoparticles functionalized with a mesoporous silica (B1680970) shell and subsequently with propylamine (B44156) and propyl diethylene amine have been shown to catalyze Knoevenagel condensation reactions. nih.gov Similarly, Fe₃O₄ nanoparticles coated with a zeolitic imidazolate framework (ZIF-8) have been used as a magnetically active catalytic system for the Knoevenagel reaction in a capillary flow reactor. nih.gov
| Catalyst | Reactants | Yield (%) | Reaction Time | Reusability |
| SiO₂@MNP-A | Aromatic aldehydes, α-aromatic-substituted methylene compounds | Good to Excellent | Not specified | 8 cycles |
| Fe₃O₄@SiO₂-CPTMS-DABCO | Aldehydes/Ketones, Malononitrile | 84-99 | 5-60 min | 6 cycles |
| Fe₃O₄@ZIF-8 | Not specified | Not specified | Not specified | Not specified |
Zeolite Catalysis in Related Systems
Zeolites, with their well-defined microporous structures and tunable acidity/basicity, serve as effective heterogeneous catalysts for various organic transformations, including the Knoevenagel condensation. mdpi.comresearchgate.net The catalytic activity of zeolites in this reaction is influenced by their morphology, pore structure, and the nature of the charge-balancing cations. mdpi.com
A study on the Knoevenagel condensation of benzaldehyde and ethyl cyanoacetate revealed that layer-like Faujasite-type (FAU) zeolite X exhibits higher initial reaction rates and conversion compared to conventional zeolite X. mdpi.com This enhanced activity is attributed to shorter diffusion path lengths in the layer-like crystals. mdpi.com Furthermore, exchanging the sodium cations with potassium in the zeolite structure further boosts its catalytic activity, with layer-like KX zeolite reaching approximately 80% conversion after 6 hours. mdpi.com
Grafting amino groups onto NaX and CsNaX zeolites has been shown to produce excellent catalytic activity for the Knoevenagel condensation between benzaldehyde and various active methylene compounds like ethyl cyanoacetate. researchgate.net The resulting CsNaX-NH₂ catalyst demonstrated higher conversion than aminopropylated MCM-41. researchgate.net The use of a CsNaX zeolite microreactor for this reaction resulted in a significantly higher productivity compared to a traditional packed-bed reactor. researchgate.netresearchgate.net
Ultrastable Y (USY) zeolite, which contains both Brønsted and Lewis acid sites, has also been successfully used as a heterogeneous catalyst for the Knoevenagel condensation of substituted benzaldehydes with active methylene compounds. tandfonline.com
| Zeolite Catalyst | Reactants | Conversion/Yield | Key Findings |
| Layer-like Zeolite KX | Benzaldehyde, Ethyl cyanoacetate | ~80% conversion after 6h | Layer-like morphology and K⁺ exchange enhance activity. mdpi.com |
| CsNaX-NH₂ | Benzaldehyde, Ethyl cyanoacetate | Higher conversion than MCM-41-NH₂ | Grafted amino groups create active basic sites. researchgate.net |
| USY Zeolite | Substituted benzaldehydes, Active methylene compounds | Not specified | Acts as an effective heterogeneous acid catalyst. tandfonline.com |
Other Lewis Acid and Base Catalysts (e.g., ZnCl₂, clays, silica gel, NiCu@MWCNT)
A variety of other Lewis acids and bases have been employed to catalyze the Knoevenagel condensation. Lewis acids such as zinc chloride (ZnCl₂) have been reported to catalyze this reaction. jocpr.comtandfonline.com
Metal-organic frameworks (MOFs) with both Lewis acid and Brønsted base sites, such as NH₂-MIL-101(Al), can act as bifunctional catalysts. rsc.org In one example, the Al³⁺ metal centers function as Lewis acid sites, while the amino groups on the organic linkers act as Brønsted bases, enabling a tandem Meinwald rearrangement–Knoevenagel condensation. rsc.org Another Mn-based MOF, NUC-31, with Lewis acid-base canals, has also shown high efficiency as a heterogeneous catalyst for the Knoevenagel condensation. acs.orgacs.org
Triphenylphosphine has been demonstrated to be an efficient catalyst for the Knoevenagel condensation of aldehydes with ethyl cyanoacetate or malononitrile under mild, solvent-free conditions, affording olefins in excellent yields with (E)-geometry. organic-chemistry.org Magnesium bromide diethyl etherate (MgBr₂·OEt₂) has also been used as a mild Lewis acid catalyst for this reaction at room temperature in the presence of triethylamine. umich.edu
Solvent Effects on Knoevenagel Condensation Efficiency and Stereoselectivity
The choice of solvent can significantly influence the efficiency and stereoselectivity of the Knoevenagel condensation. The polarity and hydrogen-bonding ability of the solvent can affect the stability of intermediates and transition states in the reaction mechanism.
In the context of ionic liquids, the hydrogen bond basicity (β) has been identified as a dominant factor in determining the reaction rate. rsc.org A study on the condensation of 4-(dimethylamino)benzaldehyde and ethyl cyanoacetate in various imidazolium- and pyrrolidinium-based ionic liquids confirmed this trend. rsc.org
The use of water as a solvent is particularly attractive from a green chemistry perspective. rsc.org Studies have shown that the Knoevenagel condensation can be effectively carried out in water, sometimes even without a catalyst. rsc.orgrsc.org For instance, the condensation of aromatic aldehydes with malononitrile can proceed in water at room temperature. rsc.org In some cases, the use of a water-ionic liquid composite system can enhance the reaction. rsc.org
The selection of a solvent is also crucial in tandem reactions. For example, in a process involving deacetalization followed by Knoevenagel condensation, the deacetalization step requires a solvent that can form a homogeneous mixture with water, while the condensation is favored by non-polar solvents. researchgate.net The lack of a hydrophobic environment can negatively impact the efficiency of the condensation reaction. researchgate.net
Temperature Optimization in Knoevenagel Condensation
Reaction temperature is a critical parameter that can be optimized to improve the rate and yield of the Knoevenagel condensation. While some Knoevenagel reactions can proceed at room temperature, particularly with highly reactive substrates or efficient catalysts, others may require elevated temperatures. benthamdirect.comrsc.orgresearchgate.net
For example, the Knoevenagel condensation catalyzed by magnetic nanoparticles based on DABCO was carried out at 75 °C. scielo.br In another instance, the use of a recyclable protic-ionic-liquid solvent–catalyst system, [HyEtPy]Cl–H₂O–DABCO, for the condensation of aromatic aldehydes with ethyl 2-cyanoacetate was performed at 50 °C. rsc.org The optimization of reaction conditions, including temperature, is often necessary to achieve the desired outcome. researchgate.net In some cases, catalyst-free Knoevenagel reactions have been reported, but they often require harsh temperatures. rsc.org
Palladium-Catalyzed Carbonylative α-Arylation Reactions Utilizing Potassium Cyanoacetate Derivatives
Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon bonds. A notable application in the context of cyanoacetate derivatives is the palladium-catalyzed decarboxylative arylation of potassium cyanoacetate with aryl bromides and chlorides. nih.gov This reaction provides a route to α-diaryl nitriles and is significant for its tolerance of ester functional groups and the absence of a need for additional strong inorganic bases. nih.gov The catalytic system typically involves a palladium source, such as Pd(dba)₂, and a suitable ligand like XPhos. nih.gov
The broader field of palladium-catalyzed α-arylation of carbonyl compounds and nitriles has become a general and useful synthetic method. nih.gov The mechanism is believed to involve the formation of an arylpalladium enolate intermediate, from which the carbon-carbon bond of the product is formed via reductive elimination. nih.gov
Furthermore, palladium-catalyzed carbonylative coupling reactions have been developed for the synthesis of various compounds. For instance, S-aryl thioesters can be synthesized via the palladium-catalyzed carbonylation of thioacetates and aryl iodides. rsc.org A tandem reaction involving the direct S-arylation of aryl iodides from potassium thioacetate (B1230152) followed by carbonylation has also been demonstrated. rsc.org While not directly involving potassium 3-cyano-3-phenylacrylate, these examples highlight the versatility of palladium catalysis in coupling reactions involving potassium salts and aryl halides, suggesting potential avenues for related transformations.
Multi-Step Synthesis Strategies for Aryl Cyanoacrylates
The synthesis of aryl cyanoacrylates typically involves the condensation of an aromatic aldehyde with a cyanoacetate ester. A common and effective method is the Knoevenagel condensation. nih.gov This reaction involves the base-catalyzed reaction of an active methylene compound (in this case, a cyanoacetate) with a carbonyl compound (an aromatic aldehyde).
For instance, the synthesis of ethyl 2-cyano-3-phenylacrylate derivatives can be achieved by reacting an aromatic aldehyde with ethyl cyanoacetate in the presence of a catalyst like ammonium acetate, often under microwave irradiation to accelerate the reaction. nih.gov The general scheme for this reaction is as follows:
Ar-CHO + NC-CH₂-COOR' → Ar-CH=C(CN)-COOR' + H₂O
Where 'Ar' represents an aryl group and 'R'' is an alkyl group.
Flow chemistry offers a modern approach to multi-step synthesis, allowing for the continuous production of complex molecules by passing reagents through columns containing immobilized catalysts and reagents. syrris.jp This technique can enhance efficiency and control over reaction parameters.
A variety of synthetic methods for producing 2-cyanoacrylate inhibitors have been developed, highlighting the importance of this class of compounds. These methods often focus on introducing specific substituents to the aryl ring and the acrylate (B77674) backbone to modulate the compound's properties. researchgate.net
Stereochemical Control in Cyanoacrylate Synthesis (Z/E Configuration)
The geometry of the double bond in aryl cyanoacrylates, designated as Z (zusammen, together) or E (entgegen, opposite), is a crucial stereochemical feature that can significantly influence the molecule's physical and biological properties. numberanalytics.com The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the E or Z configuration based on the arrangement of substituents around the double bond. uou.ac.in
The generation of specific stereoisomers of cyanoacrylates can be achieved through several strategies. One approach is the use of predefined E/Z isomers of starting materials to synthesize polymers with controlled stereochemistry. nih.gov
Another method involves the use of specific catalysts and reaction conditions to favor the formation of one isomer over the other. For example, in thiol-yne and thiol-ene Michael reactions, the choice of catalyst and solvent can direct the stereochemical outcome of the polymerization, leading to polymers with high E or Z content. nih.gov
The synthesis of specific stereoisomers is critical as the E and Z isomers can exhibit different biological activities. For example, in some cyanoacrylate derivatives, the (Z)-isomer has been identified as having potent inhibitory activity. researchgate.net
The ratio of Z to E stereoisomers in the synthesis of aryl cyanoacrylates can be significantly influenced by the reaction conditions. Key factors include the choice of solvent, temperature, and catalyst.
Solvent polarity plays a crucial role in determining the stereochemical outcome. nih.gov For example, in certain base-catalyzed reactions, polar solvents may favor the formation of the Z-isomer, while non-polar solvents may lead to a higher proportion of the E-isomer. A study on thiol-yne polymerization demonstrated that hydrogels with nearly 100% Z-alkene stereochemistry were obtained in a polar solvent (PBS), whereas high-E organogels were formed in a less polar solvent (chloroform). nih.gov
Temperature can also affect the stereoisomer ratio. pcbiochemres.com Higher temperatures can sometimes lead to the isomerization of the thermodynamically less stable isomer to the more stable one.
The choice of base or catalyst is another critical parameter. Different bases can lead to different stereoselectivities. For instance, in the synthesis of 3-methylthio-3-arylamino-2-cyanoacrylates, the use of different bases and reaction conditions was explored to optimize the yield and potentially influence the stereochemistry. researchgate.net
Table 1: Influence of Reaction Conditions on the Synthesis of 3-(4-trifluoromethylphenylamino)-2-cyano-3-methylthio acrylate (3c) researchgate.net
| Entry | Solvent | Reaction Time (min) | Temperature (°C) | Yield (%) |
| 1 | Acetone | 30 | 50 | 33.7 |
| 2 | THF | 30 | 50 | 31.2 |
| 3 | DMF | 30 | 50 | 43.4 |
| 4 | DMF + Toluene | 30 | 50 | 57.8 |
| 5 | DMF + THF | 30 | 50 | 64.0 |
| 6 | DMF + THF | 10 | 50 | 47.3 |
| 7 | DMF + THF | 20 | 50 | 51.3 |
| 8 | DMF + THF | 40 | 50 | 65.1 |
| 9 | DMF + THF | 30 | 25 | 45.5 |
| 10 | DMF + THF | 30 | 35 | 55.0 |
| 11 | DMF + THF | 30 | 45 | 53.0 |
| 12 | DMF + THF | 30 | 60 | 63.0 |
Data adapted from a study on the synthesis of 3-methylthio-3-arylamino-2-cyanoacrylates. researchgate.net
This table illustrates how systematic variation of the solvent, reaction time, and temperature can be used to optimize the yield of the desired product. While this study focused on yield, similar systematic approaches are employed to control the stereochemical outcome of cyanoacrylate synthesis.
Chemical Reactivity and Transformation Mechanisms of Cyanoacrylates
Fundamental Reaction Pathways of Aryl Cyanoacrylates
Aryl cyanoacrylates, including Potassium 3-cyano-3-phenylacrylate, are typically synthesized via the Knoevenagel condensation. This fundamental reaction involves the condensation of an aromatic aldehyde, in this case, benzaldehyde (B42025), with a compound containing an active methylene (B1212753) group, such as ethyl cyanoacetate (B8463686), in the presence of a basic catalyst. nih.govacs.org The resulting ethyl 2-cyano-3-phenylacrylate can then be hydrolyzed to the corresponding carboxylic acid and subsequently converted to the potassium salt.
The reactivity of the molecule is dominated by the electron-deficient double bond, which is highly polarized due to the electron-withdrawing effects of both the nitrile (-CN) and the acrylate (B77674) (-COOR) groups. This polarization renders the β-carbon highly electrophilic and susceptible to attack by nucleophiles.
Nucleophilic Addition Reactions at Electrophilic Carbon Atoms
The core of cyanoacrylate reactivity lies in nucleophilic addition reactions, particularly at the electrophilic β-carbon of the acrylate backbone. This carbon atom, part of the carbon-carbon double bond, is rendered significantly electron-poor by the adjacent cyano and carboxylate groups. This electronic arrangement makes it a prime target for a wide array of nucleophiles.
Common nucleophiles such as amines, alcohols, and thiols readily add across the double bond in a Michael-type addition. For instance, the reaction with primary and secondary amines leads to the formation of β-amino acid derivatives. Similarly, the addition of thiols results in the corresponding β-thioether compounds. These reactions are often highly efficient and proceed under mild conditions, highlighting the inherent reactivity of the cyanoacrylate scaffold.
Cyclization Reactions and Heterocyclic Compound Formation
The multifunctional nature of this compound and its derivatives makes them valuable precursors for the synthesis of a variety of heterocyclic compounds. The presence of the nitrile, the acrylate, and the phenyl group provides multiple reaction sites for intramolecular and intermolecular cyclization reactions.
Pyridone Derivatives: Substituted 2-pyridones can be synthesized through multi-component reactions involving aryl aldehydes, active methylene compounds like ethyl cyanoacetate, and an ammonia (B1221849) source such as ammonium (B1175870) acetate (B1210297). nih.gov In a similar fashion, this compound can be envisioned to react with a suitable C-H acidic compound in the presence of an ammonia source to construct the pyridone ring. Another approach involves the reaction of 2-aroyl-3,3-bis(alkylsulfanyl)acrylaldehydes with cyanoacetamide, which cyclizes to form 5-aroyl-2-pyridones. researchgate.net
Thiouracil Derivatives: The synthesis of thiouracil derivatives often employs a three-component reaction between an aldehyde, ethyl cyanoacetate, and thiourea (B124793) in the presence of a base like potassium carbonate. nih.gov This reaction proceeds through the initial formation of an arylidenecyanoacetate, which then undergoes a Michael addition with thiourea followed by cyclization and dehydration to yield the 6-aryl-5-cyanothiouracil. By analogy, this compound could serve as a key intermediate in the synthesis of phenyl-substituted thiouracils.
Pyrazolone (B3327878) Derivatives: Pyrazolones can be synthesized by the condensation of a hydrazine (B178648) derivative with a β-keto ester. While not a direct cyclization of the cyanoacrylate itself, derivatives of this compound can be used to generate the necessary precursors. For example, the related compound, ethyl 3-cyano-3-phenylpyruvate, can be condensed with hydrazines to form pyrazolone rings. nih.govsigmaaldrich.com
Reductive Decyanation Reactions of Cyanoacetates
The cyano group in cyanoacrylates can be removed through a process known as reductive decyanation. This transformation is particularly useful in organic synthesis as it allows the cyano group to be used as a removable activating group. Various methods have been developed for the reductive decyanation of malononitriles and cyanoacetates. psu.edunih.govresearchgate.net
These reactions can be achieved using metal-free reducing agents, such as photoactivated neutral organic super-electron-donors, or with metal-based systems like samarium(II) iodide. nih.gov The reaction generally proceeds through a radical or an anionic intermediate. The relative difficulty of decyanating cyanoacetates compared to malononitriles has been noted, often requiring stronger reducing conditions or longer reaction times. researchgate.net This methodology provides a strategic way to introduce a substituent alpha to a carboxylate group, with the cyano group being removed in a subsequent step.
Role as Synthetic Intermediates in Complex Organic Synthesis
Due to their versatile reactivity, aryl cyanoacrylates like this compound are valuable intermediates in the synthesis of more complex organic molecules. Their ability to undergo nucleophilic additions and participate in cyclization reactions makes them key building blocks for a range of target structures.
They are utilized in the synthesis of various pharmaceuticals, including anticoagulants and anti-inflammatory agents, as well as in the production of agrochemicals like herbicides and insecticides. ontosight.ai Furthermore, the cyanoacrylate moiety is found in a number of bioactive compounds, and the introduction of pyrazole (B372694) or 1,2,3-triazole functionalities to the cyanoacrylate skeleton has been explored for the development of new herbicidal agents. nih.gov The ability to construct diverse heterocyclic systems from these intermediates underscores their importance in medicinal chemistry and materials science. nih.gov
Advanced Spectroscopic Characterization Techniques for Cyanoacrylates
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For Potassium 3-cyano-3-phenylacrylate, both ¹H and ¹³C NMR are crucial for confirming its identity and structure.
¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. In the case of this compound, the spectrum would be expected to show distinct signals for the protons on the phenyl ring and the vinylic proton.
Research on closely related compounds, such as ethyl 2-cyano-3-phenylacrylate, provides insight into the expected chemical shifts. scielo.brnih.gov The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.5-8.0 ppm. scielo.brnih.gov The vinylic proton (=CH) is expected to appear as a singlet further downfield, often above δ 8.0 ppm, due to the deshielding effects of the adjacent cyano and carboxylate groups. nih.gov
Table 1: Expected ¹H NMR Chemical Shifts for the Phenylacrylate Moiety
| Proton Type | Expected Chemical Shift (δ, ppm) | Typical Multiplicity |
| Aromatic (Phenyl) | 7.5 - 8.0 | Multiplet (m) |
| Vinylic (=CH) | ~8.2 | Singlet (s) |
Note: Data is inferred from analogous structures like ethyl 2-cyano-3-phenylacrylate. scielo.brnih.gov
¹³C NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal. Key signals include those for the carboxylate carbon (COO⁻), the nitrile carbon (C≡N), the carbons of the double bond, and the aromatic carbons of the phenyl group.
Based on data from similar structures, the carboxylate carbon is expected in the δ 160-165 ppm region. scielo.br The nitrile carbon typically appears around δ 115 ppm. scielo.br The olefinic carbons of the acrylate (B77674) group and the aromatic carbons of the phenyl ring would have characteristic signals in the δ 100-155 ppm range. scielo.br
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Carboxylate (COO⁻) | 160 - 165 |
| Aromatic (Phenyl C) | 129 - 134 |
| Olefinic (C=) | 100 - 155 |
| Nitrile (C≡N) | ~115 |
| Olefinic (=CH) | ~103 |
Note: Data is inferred from analogous structures like ethyl 2-cyano-3-phenylacrylate. scielo.br
Nuclear Overhauser Effect Spectroscopy (NOESY) is an NMR technique used to determine the spatial proximity of atoms within a molecule, which is particularly useful for establishing stereochemistry. For this compound, a key stereochemical feature is the configuration around the carbon-carbon double bond, which can be either (E) or (Z).
While specific NOESY experimental data for this compound is not detailed in the surveyed literature, the compound is commonly referred to by its synonym, Potassium (Z)-3-cyano-3-phenylacrylate. cymitquimica.com This indicates that the phenyl group and the carboxylate group are on the same side of the double bond. A NOESY experiment would confirm this by showing a correlation (cross-peak) between the vinylic proton and the ortho protons of the phenyl ring.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. unizar-csic.es The FT-IR spectrum of this compound is characterized by several key absorption bands.
The most prominent peaks would correspond to the stretching vibrations of the nitrile (C≡N) and the carboxylate (COO⁻) groups. The C≡N stretch is typically a sharp, medium-intensity band found in the range of 2220-2230 cm⁻¹. nih.govmdpi.com The carboxylate group, being a salt, will show strong asymmetric and symmetric stretching vibrations, typically around 1600 cm⁻¹ and 1380 cm⁻¹, respectively. researchgate.net Other significant absorptions include the C=C stretching of the alkene and aromatic ring (around 1580-1620 cm⁻¹) and C-H stretching from the aromatic ring (above 3000 cm⁻¹). nih.gov
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Nitrile (C≡N) | Stretch | 2220 - 2230 |
| Carboxylate (COO⁻) | Asymmetric Stretch | ~1600 |
| Aromatic/Alkene (C=C) | Stretch | 1580 - 1620 |
| Carboxylate (COO⁻) | Symmetric Stretch | ~1380 |
Note: Data is inferred from analogous structures. nih.govmdpi.comresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. chemcd.com The molecular formula for this compound is C₁₀H₆KNO₂. cymitquimica.com Its molecular weight is approximately 211.26 g/mol . cymitquimica.com In a mass spectrum, one would expect to observe ions corresponding to the intact molecule and various fragments. For instance, in related compounds like ethyl 2-cyano-3,3-diphenylacrylate, fragmentation can lead to the loss of the ester group and other characteristic cleavages. ufz.deufz.de For the potassium salt, observing the isotopic pattern of potassium alongside the molecular ion peak would be a key confirmation of its identity.
X-ray Diffraction (XRD) Studies
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of a crystalline solid. semanticscholar.orgcapes.gov.br This technique allows for the unambiguous determination of the absolute configuration and stereochemistry of chiral molecules, providing a foundational understanding of their structure-property relationships.
For a hypothetical crystal of this compound, we would anticipate similar coordination of the potassium ion with the oxygen and nitrogen atoms. The stereochemistry at the double bond (E/Z configuration) would be definitively established, and the torsion angles between the phenyl ring and the acrylate plane would be precisely measured.
A representative table of crystallographic data for an analogous cyanoacrylate derivative, (E)-N-Benzyl-2-cyano-3-phenylacrylamide, is presented below to illustrate the type of information obtained from a single-crystal XRD study. nih.gov
| Parameter | Value |
| Chemical Formula | C₁₇H₁₄N₂O |
| Molecular Weight | 262.30 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.8956 (3) |
| b (Å) | 9.9224 (5) |
| c (Å) | 12.1400 (7) |
| α (°) | 94.508 (5) |
| β (°) | 99.544 (4) |
| γ (°) | 98.895 (4) |
| Volume (ų) | 687.95 (6) |
| Z | 2 |
This data is for (E)-N-Benzyl-2-cyano-3-phenylacrylamide and serves as an illustrative example. nih.gov
Powder X-ray diffraction (PXRD) is an indispensable tool in the field of heterogeneous catalysis. researchgate.net It is primarily used for the identification of crystalline phases, the determination of crystallite size, and the in-situ monitoring of structural changes in a catalyst during a chemical reaction. youtube.comrsc.org
In the context of catalysis research involving cyanoacrylates, PXRD can be employed in several ways:
Catalyst Characterization: Before a catalytic reaction, PXRD is used to confirm the crystalline structure of the catalyst, assess its purity, and determine the average size of the catalyst particles. For instance, if this compound were to be used as a precursor for a solid-state reaction or as a component in a composite catalyst, PXRD would be essential for initial characterization.
Monitoring Catalyst Activation: Many catalysts require an activation step, often involving heat treatment or exposure to a specific gas flow, before they become catalytically active. In-situ PXRD allows researchers to follow the structural transformations of the catalyst during activation in real-time. rsc.org This provides crucial information on the formation of the active phase and helps in optimizing the activation conditions.
Studying Reaction Mechanisms: By collecting PXRD patterns at various stages of a catalytic reaction (operando studies), it is possible to identify intermediate phases and observe changes in the catalyst's crystal structure as the reaction progresses. youtube.com For example, in the polymerization of cyanoacrylate monomers, PXRD could be used to track the crystallinity of the resulting polymer or to study the structural integrity of a solid-supported catalyst.
Phase Transformation and Stability: Catalysts can undergo phase transformations or degradation under reaction conditions. PXRD is a key technique to detect such changes, providing insights into the catalyst's stability and lifespan. For example, a study on the synthesis of magnetic CoFe₂O₄ nanocrystallites utilized in-situ PXRD to observe the rapid formation and subsequent stability of the desired crystalline phase. rsc.org
The table below illustrates the type of information that can be obtained from a powder XRD analysis of a catalyst, in this case, a Ni/MCM-41 catalyst used in a chemical reaction.
| Parameter | Before Reaction | After Reaction |
| d₁₀₀ spacing (nm) | 4.29 | 3.84 |
| Hexagonal unit cell parameter a₀ (nm) | 4.95 | - |
| Additional 2θ peaks (°) | - | 37.3, 43.2, 62.8, 75.4, 79.8 (corresponding to NiO) |
This data is for a Ni/MCM-41 catalyst and serves as a representative example of how PXRD is used in catalysis research. nih.gov
Computational Chemistry and Theoretical Investigations of Cyanoacrylates
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as atoms and molecules. It is employed to predict a wide range of molecular properties with a good balance of accuracy and computational cost.
A fundamental step in computational analysis is geometry optimization, which involves finding the minimum energy arrangement of atoms in a molecule. For the 3-cyano-3-phenylacrylate anion, DFT calculations would predict the most stable conformation, including bond lengths, bond angles, and dihedral angles. While specific experimental data for Potassium 3-cyano-3-phenylacrylate is not available, studies on similar molecules, such as ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate, provide valuable insights. In such compounds, the acrylate (B77674) backbone generally adopts a planar conformation due to the delocalization of π-electrons across the C=C double bond and the carbonyl group. The phenyl and cyano groups are positioned relative to this plane to minimize steric hindrance and maximize electronic stabilization.
Vibrational frequency analysis is typically performed after geometry optimization to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode of the molecule. The assignments of these vibrational frequencies can be made by analyzing the potential energy distribution (PED).
For a molecule like the 3-cyano-3-phenylacrylate anion, key vibrational modes would include:
C≡N stretching vibration, typically observed in the range of 2220-2240 cm⁻¹.
C=O stretching vibration of the acrylate group, usually found between 1700-1730 cm⁻¹.
C=C stretching vibration of the acrylate backbone, typically around 1620-1650 cm⁻¹.
Aromatic C=C stretching vibrations from the phenyl group, appearing in the 1400-1600 cm⁻¹ region.
C-O stretching and various bending and out-of-plane deformation modes at lower frequencies.
A theoretical study on ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate using DFT (B3LYP/6-311++G(d,p)) provides a reference for the expected vibrational frequencies researchgate.net.
Table 1: Representative Calculated Vibrational Frequencies for a Cyanoacrylate Derivative (Based on data for ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate researchgate.net)
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|
| C≡N Stretch | 2225 |
| C=O Stretch | 1720 |
| C=C Stretch (Acrylate) | 1630 |
| Aromatic C=C Stretch | 1590 |
Note: This interactive table allows for sorting of the data.
The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity mdpi.com. A smaller gap generally suggests higher reactivity.
For the 3-cyano-3-phenylacrylate anion, the HOMO is expected to be localized primarily on the carboxylate group and the π-system of the acrylate backbone, reflecting the regions of highest electron density. The LUMO is likely distributed over the cyano group and the phenyl ring, which are electron-withdrawing moieties. DFT calculations on related cyanoacrylate derivatives have shown that the HOMO-LUMO gap is a key parameter in evaluating their electronic and optical properties acs.orgnih.gov. For instance, a DFT study on ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate reported a HOMO-LUMO energy gap calculated at the B3LYP/6-311++G(d,p) level of theory researchgate.net.
Table 2: Representative HOMO-LUMO Energies and Gap for a Cyanoacrylate Derivative (Based on data for ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate researchgate.net)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.8 |
| LUMO Energy | -2.1 |
Note: This interactive table allows for sorting of the data.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.
For the 3-cyano-3-phenylacrylate anion, the MEP map would show the most negative potential (red) localized around the oxygen atoms of the carboxylate group, indicating these as the primary sites for interaction with the potassium cation. The nitrogen atom of the cyano group would also exhibit a region of negative potential. In contrast, the hydrogen atoms of the phenyl group would show regions of positive potential (blue). The MEP map provides a visual representation of the molecule's polarity and its preferred sites for intermolecular interactions.
Natural Bonding Orbital (NBO) analysis provides a method for calculating the distribution of electron density in a molecule in terms of localized bonds and lone pairs, which aligns well with chemical intuition. This analysis yields natural atomic charges, which offer a more robust description of the charge distribution compared to other methods like Mulliken population analysis.
Table 3: Representative NBO Charges on Key Atoms of a Cyanoacrylate Anion (Conceptual data based on expected trends)
| Atom | Expected NBO Charge (a.u.) |
|---|---|
| Carboxylate Oxygen 1 | -0.8 to -0.9 |
| Carboxylate Oxygen 2 | -0.8 to -0.9 |
| Cyano Nitrogen | -0.4 to -0.5 |
| Carbonyl Carbon | +0.6 to +0.7 |
Note: This interactive table allows for sorting of the data.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the structure, dynamics, and thermodynamics of a system at the atomic scale.
For this compound, MD simulations could be employed to study its behavior in solution. A simulation box would typically contain one or more ion pairs and a large number of solvent molecules (e.g., water). Such simulations would allow for the investigation of:
Solvation Structure: The arrangement of solvent molecules around the potassium cation and the 3-cyano-3-phenylacrylate anion can be characterized by calculating radial distribution functions. This would reveal the coordination numbers and preferred orientations of the solvent molecules.
Ion Pairing: The simulations can be used to study the association and dissociation of the potassium and acrylate ions in solution, providing insights into the formation of contact ion pairs, solvent-separated ion pairs, and free ions.
Transport Properties: MD simulations can be used to calculate transport properties such as the diffusion coefficients of the ions and the viscosity of the solution.
Studies on ionic liquids and organic salts in solution provide a methodological framework for how such simulations would be conducted and the types of insights that could be gained nih.govacs.orgnih.gov.
Thermodynamic Property Calculations
Computational methods can also be used to estimate the thermodynamic properties of molecules. Using the vibrational frequencies obtained from DFT calculations, statistical thermodynamics can be applied to calculate properties such as enthalpy, entropy, and Gibbs free energy at different temperatures.
For this compound, the thermodynamic properties of the 3-cyano-3-phenylacrylate anion in the gas phase can be calculated. To obtain the properties of the solid salt, more complex calculations involving the crystal lattice energy would be required. The thermal behavior of potassium carboxylates has been studied experimentally, providing a basis for comparison and validation of theoretical predictions acs.orgacs.org. These studies often involve techniques like differential scanning calorimetry to measure phase transitions and decomposition temperatures. Computational approaches can help in understanding the molecular basis for these observed thermal properties.
Enthalpy (ΔH)
Enthalpy (ΔH) quantifies the total heat content of a system. In computational chemistry, the change in enthalpy during a reaction (ΔHrxn) indicates whether a reaction is endothermic (absorbs heat, ΔH > 0) or exothermic (releases heat, ΔH < 0). This provides insight into the energetic feasibility of a chemical process.
For the synthesis of various ethyl 2-cyano-3-(4-alkoxy)phenylacrylate derivatives via Knoevenagel condensation, theoretical calculations have shown the reactions to be endothermic nih.govacs.org. For instance, the formation of ethyl 2-cyano-3-(4-hexyloxy)phenylacrylate is calculated to have a positive enthalpy change, signifying that energy is required for the reaction to proceed acs.org. The enthalpy changes for the formation of several related derivatives have been computed, highlighting how structural modifications, such as increasing the length of an alkyl chain, can influence the reaction's thermodynamics nih.govacs.org.
| Compound | Reaction | Enthalpy Change (ΔH) in kJ mol⁻¹ |
|---|---|---|
| Ethyl 2-cyano-3-(4-hexyloxy)phenylacrylate | 4-hexyloxybenzaldehyde + ethyl cyanoacetate (B8463686) → Compound + H₂O | 10.5 |
Gibbs Free Energy (ΔG)
Gibbs Free Energy (ΔG) is a critical thermodynamic potential that helps predict the spontaneity of a chemical reaction at constant temperature and pressure. A negative ΔG value indicates a spontaneous (endergonic) reaction, while a positive ΔG value suggests a non-spontaneous (exergonic) reaction. It combines the effects of enthalpy (ΔH) and entropy (ΔS).
Computational studies on ethyl 2-cyano-3-phenylacrylate derivatives show that their formation reactions are endergonic, characterized by positive Gibbs free energy values nih.govacs.org. This implies that, under standard conditions, the reactions are not spontaneous and require an energy input to proceed. The magnitude of ΔG provides a quantitative measure of the reaction's thermodynamic unfavorability acs.org.
| Compound | Reaction | Gibbs Free Energy Change (ΔG) in kJ mol⁻¹ |
|---|---|---|
| Ethyl 2-cyano-3-(4-hexyloxy)phenylacrylate | 4-hexyloxybenzaldehyde + ethyl cyanoacetate → Compound + H₂O | 21.1 |
Entropy (ΔS)
Entropy (ΔS) is a measure of the randomness or disorder of a system. The change in entropy during a reaction reflects the change in the degree of disorder from reactants to products. A positive ΔS indicates an increase in disorder, while a negative ΔS signifies a decrease.
In the calculated formation of ethyl 2-cyano-3-phenylacrylate derivatives, the entropy change (ΔS) is found to be negative nih.gov. This indicates a decrease in disorder as two reactant molecules combine to form the product molecule and a water molecule. This reduction in the number of independent molecules leads to a more ordered system, which is thermodynamically unfavorable from an entropic standpoint and contributes to the positive Gibbs free energy of the reaction nih.gov.
| Compound | Entropy Change (ΔS) in kJ mol⁻¹ |
|---|---|
| Ethyl 2-cyano-3-(4-hexyloxy)phenylacrylate | -35.6 |
| Ethyl 2-cyano-3-(4-octyloxy)phenylacrylate | -177.3 |
| Ethyl 2-cyano-3-(4-decyloxy)phenylacrylate | -193.0 |
Reactivity Indices and Global Chemical Descriptors
Global reactivity descriptors, derived from DFT, are essential for predicting the chemical reactivity and stability of molecules. These indices are based on the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). They provide a quantitative framework for understanding a molecule's behavior as an electrophile or nucleophile.
Chemical Potential (μ)
Chemical potential (μ) measures the tendency of electrons to escape from a system. It is a fundamental descriptor of chemical reactivity. Molecules with higher chemical potential (less negative) are better electron donors (nucleophiles), while those with lower chemical potential (more negative) are better electron acceptors (electrophiles). It is calculated from the energies of the HOMO and LUMO orbitals.
Hardness (η) and Softness (S)
Chemical hardness (η) and its inverse, softness (S), describe the resistance of a molecule to changes in its electron distribution. Hard molecules have a large HOMO-LUMO gap, indicating high stability and low reactivity. Soft molecules have a small HOMO-LUMO gap, suggesting they are more polarizable and reactive. These parameters are crucial for understanding the stability and reactivity trends within a series of related compounds acs.org.
Global Electrophilicity Index (ω)
The global electrophilicity index (ω) provides a measure of the energy stabilization when a molecule acquires an additional electronic charge from the environment. It quantifies the electrophilic nature of a compound. A higher value of ω indicates a greater capacity to act as an electrophile. This index is calculated from the chemical potential and hardness acs.org.
| Compound | Chemical Potential (μ) in eV | Hardness (η) in eV | Softness (S) in eV⁻¹ | Global Electrophilicity (ω) in eV |
|---|---|---|---|---|
| Ethyl 2-cyano-3-(4-hexyloxy)phenylacrylate | -4.14 | 2.29 | 0.44 | 3.74 |
| Ethyl 2-cyano-3-(4-octyloxy)phenylacrylate | -4.14 | 2.29 | 0.44 | 3.74 |
| Ethyl 2-cyano-3-(4-decyloxy)phenylacrylate | -4.14 | 2.29 | 0.44 | 3.74 |
Advanced Computational Methodologies and Benchmarking
The accurate prediction of reaction mechanisms, transition states, and product distributions for molecules like this compound necessitates the use of advanced computational methodologies. The choice of computational method and basis set is critical for obtaining reliable results and often requires benchmarking against experimental data or higher-level theoretical calculations.
Advanced Computational Methodologies
Modern computational studies on cyanoacrylate reactivity often employ a range of sophisticated techniques:
Density Functional Theory (DFT): DFT methods are the workhorse of computational chemistry, offering a good balance between accuracy and computational cost. Hybrid functionals, such as B3LYP and M06-2X, are commonly used to investigate the electronic structure and reactivity of organic molecules. researchgate.net
Ab Initio Methods: For higher accuracy, especially in the calculation of reaction barriers and weak interactions, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)) are employed. mdpi.com These methods are computationally more demanding and are often used to benchmark the performance of DFT functionals. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM): To study reactions in solution or in a biological environment, QM/MM methods are utilized. In this approach, the reactive core of the system (e.g., the cyanoacrylate and the attacking nucleophile) is treated with a high-level quantum mechanical method, while the surrounding solvent or protein environment is described using a classical molecular mechanics force field. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic aspects of reactions, including the role of solvent molecules and conformational changes during the reaction process.
Benchmarking of Computational Methods
Benchmarking is a crucial step to ensure the reliability of computational predictions. researchgate.net This process involves comparing the results obtained from various computational methods against well-established experimental data or high-accuracy ab initio calculations for a set of representative reactions. nih.govnih.gov
For cyanoacrylate reactions, a benchmarking study would typically involve the following steps:
Selection of a test set: A series of known reactions involving cyanoacrylates or structurally similar compounds with reliable experimental data (e.g., reaction rates, regioselectivity ratios) would be chosen.
Calculation with various methods: The reaction profiles, including reactants, transition states, intermediates, and products, would be calculated using a variety of DFT functionals and basis sets.
Comparison and analysis: The calculated energy barriers and reaction energies would be compared with the experimental data. Statistical measures such as mean absolute error (MAE) and root mean square error (RMSE) are used to quantify the performance of each method.
Illustrative Benchmarking Data for a Michael Addition to a Phenylacrylate Derivative
The following table provides a hypothetical comparison of the performance of different DFT functionals for calculating the activation energy of a Michael addition reaction to a model phenylacrylate system. The reference value is assumed to be obtained from a high-level CCSD(T) calculation.
| DFT Functional | Basis Set | Calculated Activation Energy (kcal/mol) | Deviation from Reference (kcal/mol) |
| B3LYP | 6-31G* | 12.5 | 2.5 |
| B3LYP-D3 | 6-311+G | 10.8 | 0.8 |
| M06-2X | 6-311+G | 9.7 | -0.3 |
| ωB97X-D | def2-TZVP | 10.2 | 0.2 |
| Reference (CCSD(T)) | aug-cc-pVTZ | 10.0 | N/A |
Note: This data is illustrative and not based on published experimental or computational results for this compound.
This illustrative data suggests that for this type of reaction, functionals like M06-2X and ωB97X-D, which are designed to better account for non-covalent interactions and dispersion forces, may provide more accurate results compared to older functionals like B3LYP. researchgate.net Such benchmarking studies are essential for selecting the most appropriate computational methodology to investigate the specific chemical questions at hand for complex systems like this compound.
Synthesis and Reactivity of Derivatives of Potassium 3 Cyano 3 Phenylacrylate
Substitution Effects on Reactivity and Electronic Structure of Aryl Cyanoacrylates
The reactivity and electronic properties of aryl cyanoacrylates are significantly influenced by the nature and position of substituents on the aryl ring. These effects are prominently observed in their synthesis, typically through the Knoevenagel condensation. The presence of electron-withdrawing or electron-donating groups on the benzaldehyde (B42025) reactant alters the electrophilicity of the carbonyl carbon, thereby affecting the reaction rate and yield. tandfonline.comrsc.org
Generally, aromatic aldehydes bearing electron-withdrawing groups, such as nitro (-NO₂), chloro (-Cl), fluoro (-F), and cyano (-CN), exhibit enhanced reactivity. tandfonline.comrsc.org This is attributed to the increased positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the active methylene (B1212753) compound (e.g., ethyl cyanoacetate). Consequently, reactions with these substituted aldehydes tend to proceed faster and with higher yields. tandfonline.com For instance, in DABCO-catalyzed Knoevenagel condensations, electron-deficient benzaldehydes like 4-nitrobenzaldehyde (B150856) and 4-cyanobenzaldehyde (B52832) provide excellent yields (99% and 98% respectively) in very short reaction times. rsc.org
Conversely, aromatic aldehydes with electron-donating groups, such as amino (-NH₂), hydroxyl (-OH), and methoxy (B1213986) (-OCH₃), tend to have slightly longer reaction times. tandfonline.com These groups decrease the electrophilicity of the carbonyl carbon, thus slowing down the initial nucleophilic attack. However, good to excellent yields can still be achieved, often by optimizing reaction conditions. tandfonline.com For example, a study utilizing a functionalized ionic liquid as a catalyst reported high yields for electron-rich aldehydes, albeit with longer reaction durations compared to their electron-poor counterparts. tandfonline.com
The electronic nature of the substituents not only affects the synthesis but also the electronic structure of the resulting aryl cyanoacrylate. The strong electron-withdrawing nature of the nitrile (-CN) and ester (-COOR) groups makes the β-carbon of the acrylate (B77674) double bond highly electrophilic. mdpi.com This inherent reactivity is crucial for subsequent functionalization and polymerization reactions.
Table 1: Effect of Substituents on the Knoevenagel Condensation of Aromatic Aldehydes with Ethyl Cyanoacetate (B8463686)
| Substituent on Benzaldehyde | Electronic Effect | Reaction Time | Yield (%) | Reference |
| 4-NO₂ | Electron-withdrawing | 5 min | 99 | rsc.org |
| 4-Cl | Electron-withdrawing | 10 min | 95 | scielo.org.mx |
| 4-CN | Electron-withdrawing | 8 min | 98 | rsc.org |
| 4-OCH₃ | Electron-donating | 15 min | 92 | tandfonline.com |
| 4-OH | Electron-donating | 20 min | 86 | rsc.org |
| 4-N(CH₃)₂ | Strong Electron-donating | 50 min | 79 | tandfonline.com |
Note: Reaction conditions may vary between studies, influencing reaction times and yields.
Synthesis of Substituted Aryl Cyanoacrylates
The primary method for synthesizing substituted aryl cyanoacrylates is the Knoevenagel condensation. nih.gov This reaction involves the condensation of an aromatic aldehyde or ketone with an active methylene compound, such as ethyl cyanoacetate or malononitrile (B47326), typically catalyzed by a weak base. nih.govaston.ac.uk
A variety of catalytic systems have been developed to promote this reaction, including ionic liquids, aston.ac.uk and bases like piperidine (B6355638) or ammonium (B1175870) acetate (B1210297), sometimes under microwave irradiation to accelerate the reaction and improve yields. nih.gov For example, ethyl 2-cyano-3-phenylacrylate derivatives have been synthesized by reacting substituted benzaldehydes with ethyl cyanoacetate in the presence of ammonium acetate under microwave irradiation. nih.gov The use of ionic liquids as both solvent and catalyst has also been shown to be an effective and environmentally friendly approach. aston.ac.uk
The synthesis of 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, a more complex derivative, was achieved through the condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2-cyanoacetamide (B1669375) in boiling ethanol (B145695) with piperidine as a base. mdpi.com This demonstrates the versatility of the Knoevenagel condensation in preparing a wide array of functionalized cyanoacrylates.
While direct synthesis of potassium 3-cyano-3-phenylacrylate is less commonly reported, it can be inferred that it could be prepared by the hydrolysis of the corresponding ester (e.g., ethyl 2-cyano-3-phenylacrylate) under basic conditions using potassium hydroxide (B78521), followed by neutralization. The initial ethyl ester is readily synthesized via the Knoevenagel condensation of benzaldehyde and ethyl cyanoacetate. scielo.org.mx
Table 2: Examples of Synthesized Substituted Aryl Cyanoacrylates via Knoevenagel Condensation
| Aldehyde | Active Methylene Compound | Catalyst/Conditions | Product | Yield (%) | Reference |
| Benzaldehyde | Ethyl Cyanoacetate | DIPEAc | Ethyl 2-cyano-3-phenylacrylate | 91 | scielo.org.mx |
| 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | DIPEAc | Ethyl 2-cyano-3-(4-chlorophenyl)acrylate | 90 | scielo.org.mx |
| 4-Methoxybenzaldehyde | Ethyl Cyanoacetate | DIPEAc | Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate | 96 | scielo.org.mx |
| 4-Hexyloxybenzaldehyde | Ethyl Cyanoacetate | NH₄OAc, Microwave | Ethyl 2-cyano-3-(4-hexyloxy)phenylacrylate | 62 | nih.gov |
| 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | 2-Cyanoacetamide | Piperidine, Ethanol, Reflux | 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide | 90 | mdpi.com |
Cycloaddition Reactions of Cyanoacrylates for Novel Scaffolds
The electron-deficient nature of the double bond in aryl cyanoacrylates makes them excellent candidates for participation in various cycloaddition reactions, providing pathways to complex heterocyclic and carbocyclic scaffolds. acs.org
[4+2] Cycloaddition (Diels-Alder Reaction): Aryl cyanoacrylates can act as dienophiles in Diels-Alder reactions. Their electron-deficient double bond readily reacts with electron-rich dienes to form substituted cyclohexene (B86901) derivatives. The stereochemistry of the Diels-Alder reaction is well-defined, allowing for the controlled synthesis of complex cyclic systems. While specific examples with this compound are not extensively documented, the general reactivity pattern of electron-deficient alkenes suggests its potential as a dienophile. libretexts.org
[3+2] Cycloaddition: Aryl cyanoacrylates are also effective dipolarophiles in 1,3-dipolar cycloaddition reactions. These reactions involve the combination of a 1,3-dipole with the cyanoacrylate to form five-membered heterocyclic rings. For instance, palladium-catalyzed asymmetric [3+2] cycloaddition of vinyl cyclopropane (B1198618) with electron-deficient dienes, which share electronic characteristics with cyanoacrylates, has been reported to produce chiral multi-substituted cyclopentanes. thieme-connect.de This highlights the potential of using cyanoacrylates to access a variety of functionalized five-membered rings.
[2+2] Cycloaddition: Photochemical [2+2] cycloadditions are also possible with α,β-unsaturated carbonyl compounds. Under photochemical conditions, two molecules of a cyanoacrylate derivative could potentially dimerize to form a cyclobutane (B1203170) ring. The stereochemical outcome of such reactions can often be controlled by the reaction conditions. youtube.com
These cycloaddition strategies offer a powerful tool for building molecular complexity from relatively simple aryl cyanoacrylate precursors, leading to the generation of novel scaffolds with potential applications in medicinal chemistry and materials science.
Functionalization Strategies for Further Derivatization
The structure of aryl cyanoacrylates offers multiple sites for further chemical modification, allowing for the synthesis of a diverse range of derivatives. Key functionalization strategies target the ester group, the cyano group, the activated double bond, and the aryl ring.
Modification of the Ester Group: The ester functionality can be readily modified through standard esterification and transesterification reactions. For instance, the synthesis of various alkyl cyanoacrylates with different ester chain lengths has been reported. pcbiochemres.com Hydrolysis of the ester to the corresponding carboxylic acid, which would yield the potassium salt in the presence of a potassium base, provides a handle for further reactions such as amide bond formation. A patent describes a five-step method where an ethyl cyanoacrylate is hydrolyzed to its acid salt, which is then converted to the acid chloride for further reactions. google.com
Functionalization of the Cyano Group: The cyano group can be transformed into other functional groups. For example, it can be hydrolyzed to an amide or a carboxylic acid under acidic or basic conditions. This transformation can be useful for introducing new functionalities or for creating building blocks for further synthesis.
Reactions at the Double Bond: The electron-deficient double bond is susceptible to nucleophilic addition reactions, also known as Michael additions. This allows for the introduction of a wide range of nucleophiles at the β-position of the acrylate. This reactivity is fundamental to the polymerization of cyanoacrylates, which is initiated by nucleophiles like water. mdpi.compcbiochemres.com
Functionalization of the Aryl Ring: The phenyl ring can be functionalized through electrophilic aromatic substitution reactions. The existing substituents on the ring will direct the position of new incoming groups. Additionally, modern cross-coupling reactions can be employed to introduce new carbon-carbon or carbon-heteroatom bonds to the aryl ring, further diversifying the available derivatives. Recent studies have shown methods for the ortho-functionalization of aryl compounds to enhance their stability. nih.gov
These functionalization strategies provide a versatile toolbox for chemists to tailor the properties of aryl cyanoacrylates for specific applications, ranging from the development of new polymers to the synthesis of complex, biologically active molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
